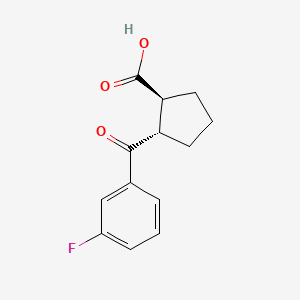

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

Beschreibung

(1S,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1 and a 3-fluorobenzoyl substituent at position 2 in a cis-configuration. Its CAS number is 733740-15-3, and it is structurally characterized by a cyclopentane core with meta-fluorine substitution on the benzoyl ring. Its synthesis and applications are likely explored in medicinal chemistry, given the prevalence of fluorinated cyclopentane derivatives in drug development (e.g., protease inhibitors, receptor modulators) .

Eigenschaften

Molekularformel |

C13H13FO3 |

|---|---|

Molekulargewicht |

236.24 g/mol |

IUPAC-Name |

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m0/s1 |

InChI-Schlüssel |

YWYRHYHQPXIURO-QWRGUYRKSA-N |

Isomerische SMILES |

C1C[C@@H]([C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |

Kanonische SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentane and 3-fluorobenzoyl chloride.

Formation of Intermediate: Cyclopentane undergoes Friedel-Crafts acylation with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-fluorobenzoyl)cyclopentane.

Chiral Resolution: The racemic mixture of 2-(3-fluorobenzoyl)cyclopentane is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Carboxylation: The resolved (1S,2S)-2-(3-fluorobenzoyl)cyclopentane is then carboxylated using a suitable reagent like carbon dioxide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.

Reduction: Formation of 3-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: (1R,2S)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid

CAS Number : 733740-16-4

Key Differences :

- Substituent Position : The fluorine atom is located at the para position (4-) on the benzoyl group, compared to the meta (3-) position in the target compound.

- This could influence reactivity in coupling reactions or binding affinity in biological systems.

- Commercial Status : Available as a 100% pure substance, unlike the discontinued meta-fluoro analog .

Cyclopropane Analog: (1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid

Key Differences :

- Ring System : Cyclopropane replaces cyclopentane, introducing significant ring strain. This strain may increase reactivity but reduce conformational flexibility.

- Substituents : The 3-fluorophenyl group is directly attached to the cyclopropane core, and a 1,3-dioxoisoindolinyl group replaces the benzoyl moiety.

- Applications : Likely used as a synthetic intermediate for strained heterocycles in drug discovery .

Complex Derivatives in Patents

Examples from European patents include cyclopentane-carboxylic acid derivatives integrated into larger pharmacophores, such as:

- Example 1: A morpholinyl- and trifluoromethyl-anilino-substituted compound (EP 4 374 877 A2) .

- Example 2: Tetrahydroisoquinoline derivatives with triazole and difluoromethyl groups (EP patents) . Comparison Insight: These compounds retain the cyclopentane-carboxylic acid core but incorporate bulky substituents for targeted biological activity. The target compound’s simpler structure may lack the steric or electronic features required for high-affinity binding in such contexts.

Comparative Data Table

Implications for Drug Design

- Fluorine Position : Meta-substitution may disrupt π-stacking interactions compared to para-substitution, which could explain the discontinued status of the target compound in favor of more bioactive analogs .

- Ring Size : Cyclopentane offers a balance of flexibility and stability, whereas cyclopropane’s strain could limit its utility in oral pharmaceuticals due to metabolic instability .

- Complex Derivatives : The integration of the cyclopentane-carboxylic acid core into larger molecules (e.g., EP patents) highlights its versatility as a scaffold for optimizing pharmacokinetic properties .

Biologische Aktivität

Introduction

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a bicyclic compound featuring a cyclopentane ring with a carboxylic acid and a 3-fluorobenzoyl substituent. The unique structural characteristics, including the presence of fluorine and the specific stereochemistry, suggest potential biological activities that merit detailed investigation.

- Molecular Formula : C13H13FO3

- Molecular Weight : 236.24 g/mol

- IUPAC Name : (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

- InChI Key : YWYRHYHQPXIURO-QWRGUYRKSA-N

Synthesis Overview

The synthesis of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves several key steps:

- Friedel-Crafts Acylation : Cyclopentane is reacted with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst to form an intermediate.

- Chiral Resolution : The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

- Carboxylation : The resolved compound is carboxylated using carbon dioxide in the presence of a base to yield the final product.

Biological Activity

Research indicates that (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid exhibits various biological activities, primarily due to its ability to interact with biological targets such as enzymes and receptors.

Cytotoxic Activity

Studies have shown that compounds structurally similar to (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can exhibit significant cytotoxic effects against cancer cell lines. For example:

- Cytotoxic Assays : In vitro studies using the sulforhodamine B assay demonstrated that certain derivatives displayed over 50% inhibition in the HCT-15 colorectal adenocarcinoma cell line .

The mechanism of action likely involves binding to specific molecular targets, modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor progression.

- Receptor Modulation : Interaction with receptors that could alter signaling pathways relevant to cancer cell survival.

Case Studies and Research Findings

Several studies have explored the biological potential of compounds related to (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid:

These findings suggest that modifications in the structure can significantly influence cytotoxicity and selectivity for cancer cells over normal cells.

Computational Studies

In silico studies using tools like Density Functional Theory (DFT) and molecular docking have been employed to predict the binding affinities of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid with various targets. For instance:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.